2-(cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide

Sulfonamide pharmacophore Hydrogen-bond donor count Aqueous solubility prediction

Procure this exclusive research probe (CAS 1396859-80-5) for your next carbonic anhydrase panel, nematicidal screening, or chemoproteomics study. It uniquely fuses a cis-cyclobutane scaffold, a metabolically stable 1,3-oxazole core, and the essential para-sulfamoylphenyl zinc-binding warhead—a triple pharmacophore absent in close phenyl/benzyl analogs. Ideal for SAR expansion and scaffold-hopping from isoxazole/thiazole leads. Supplied at ≥95% purity for in-vitro use only.

Molecular Formula C15H16N4O5S
Molecular Weight 364.38
CAS No. 1396859-80-5
Cat. No. B2391606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide
CAS1396859-80-5
Molecular FormulaC15H16N4O5S
Molecular Weight364.38
Structural Identifiers
SMILESC1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C15H16N4O5S/c16-25(22,23)11-6-4-10(5-7-11)17-14(21)12-8-24-15(18-12)19-13(20)9-2-1-3-9/h4-9H,1-3H2,(H,17,21)(H2,16,22,23)(H,18,19,20)
InChIKeyKFRQLSSVPBMBCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide (CAS 1396859-80-5): Structural Profile and Research Sourcing Context


2-(Cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide (CAS 1396859-80-5) is a synthetic heterocyclic small molecule (MF: C₁₅H₁₆N₄O₅S; MW: 364.38 g/mol) that integrates three pharmacophoric elements: a cis-substituted cyclobutane carboxamide, a 1,3-oxazole-4-carboxamide core, and a para-sulfamoylphenyl terminus. [1] The oxazole ring provides a metabolically stable heterocyclic scaffold, while the sulfamoylphenyl group enables hydrogen-bond networks reminiscent of sulfonamide pharmacophores. [2] The cyclobutane ring confers conformational rigidity distinct from acyclic or larger cycloalkyl analogs. [3] This compound is supplied exclusively as a research-grade chemical (typical purity ≥95%) and does not have an approved therapeutic indication; its primary utility is as a probe molecule in medicinal chemistry and chemical biology.

Why Structural Analogs of 2-(Cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide Cannot Be Assumed Interchangeable: A Quantitative Evidence Gap Statement


Compounds within the oxazole-sulfonamide or cyclobutanecarboxamide families are not functionally interchangeable because even minor structural modifications—such as replacing the para-sulfamoylphenyl group with a benzyl linker, an unsubstituted phenyl ring, or an isopentyl tail—can profoundly alter hydrogen-bond geometry, conformational preorganization, and target engagement. [1] The target compound uniquely combines three co-planar hydrogen-bond donor/acceptor vectors (oxazole N/O, carboxamide NH/C=O, and the primary sulfonamide) with a rigid cis-cyclobutane scaffold; close catalog analogs—including 2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide, 2-(cyclobutanecarboxamido)-N-phenyloxazole-4-carboxamide, and 2-(cyclobutanecarboxamido)-N-isopentyloxazole-4-carboxamide—each lack one or more of these features. However, a critical caveat must be stated: no published head-to-head comparative pharmacological data exist for this specific compound against its closest analogs. The differentiation arguments presented below are based on structural logic, class-level pharmacological precedent for sulfonamide-bearing oxazoles, and property predictions, not on direct experimental comparisons. Procurement decisions should therefore weigh the compound's unique chemotype against the absence of peer-reviewed comparative bioactivity data. [2]

Quantitative Differentiation Evidence for 2-(Cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide: Comparator-Anchored Analysis


Para-Sulfamoylphenyl vs. Benzyl-Linker Analog: Hydrogen-Bond Donor Capacity and Predicted Solubility Differentiation

The target compound bears a primary sulfonamide (-SO₂NH₂) directly attached to the para position of a phenyl ring, a motif established as the zinc-binding group in carbonic anhydrase (CA) inhibitors. Its closest catalog analog, 2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide, replaces the direct phenyl attachment with a benzyl (-CH₂-) linker, which increases conformational flexibility and disrupts the through-conjugation between the sulfonamide and the amide π-system. [1] Class-level SAR from isoxazole-containing sulfonamide CA inhibitors demonstrates that a directly attached 4-sulfamoylphenyl group yields CA II Kᵢ values in the low nanomolar range (e.g., 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives: Kᵢ = 0.5–50 nM), while insertion of a methylene spacer typically reduces potency by 10- to 100-fold due to entropic penalty and loss of optimal zinc coordination geometry. [2] Computed topological polar surface area (tPSA) for the target compound is ~140 Ų vs. ~132 Ų for the benzyl analog, predicting moderately improved aqueous solubility for the target (estimated logS ≈ −3.8 vs. −4.2). [3]

Sulfonamide pharmacophore Hydrogen-bond donor count Aqueous solubility prediction Carbonic anhydrase inhibitor design

Cyclobutane Ring Conformational Rigidity vs. Acyclic or Cyclohexyl Analogs: Impact on Entropic Binding Penalty

The cis-substituted cyclobutane ring in the target compound restricts the dihedral angle between the carboxamide and the oxazole ring to a narrow range (~10–30° puckering amplitude), reducing the entropic penalty upon target binding compared to acyclic or larger-ring analogs. [1] In the broader cycloalkanecarboxamide series evaluated by El-Gamal et al. (2020), compounds bearing cyclobutyl and cyclohexyl groups showed markedly different antiproliferative profiles across the NCI-60 panel; the most potent compound (1g, cyclohexyl-bearing) achieved IC₅₀ = 4.73 µM against HT29 colon cancer cells with a selectivity index of 4.23 vs. normal fibroblasts, while cyclopentyl and cyclobutyl congeners in the same series showed 2- to 5-fold lower potency, attributed to differential conformational preorganization. [2] The target compound's cyclobutane ring is further constrained by the cis-amide geometry (as specified in the generic Markush of US 10,207,985), which is expected to produce a distinct conformational profile relative to the trans isomer or acyclic N-alkyl analogs. [3] The acyclic comparator 2-(cyclobutanecarboxamido)-N-isopentyloxazole-4-carboxamide lacks this rigidification entirely, possessing an additional 3–4 rotatable bonds.

Conformational restriction Entropic penalty Cyclobutane scaffold Ligand preorganization

Sulfamoylphenyl vs. Unsubstituted Phenyl: Hydrogen-Bond Network Capacity and Predicted Off-Target Profile Differentiation

The para-sulfamoyl (-SO₂NH₂) group of the target compound provides two additional hydrogen-bond donor atoms (N–H) and two acceptor atoms (S=O) beyond those available in the unsubstituted phenyl analog 2-(cyclobutanecarboxamido)-N-phenyloxazole-4-carboxamide. [1] In the sulfonamide pharmacophore class, the primary sulfonamide group is the canonical zinc-binding motif for carbonic anhydrase isoforms (Kᵢ typically 0.1–100 nM for tight-binding CA inhibitors), and also engages with a subset of serine proteases and E3 ligase substrate-recognition domains. [2] The phenyl analog lacks this motif entirely and is therefore predicted to have a fundamentally different target engagement profile—likely excluding CA isoforms while potentially retaining affinity for hydrophobic pockets that accommodate the cyclobutane-oxazole core. In silico target prediction using pharmacophore similarity (SEA algorithm) suggests that the target compound maps to the sulfonamide-enriched bioactivity space (CA, COX-2, and certain MMPs), whereas the des-sulfamoyl phenyl analog maps to a distinct GPCR/kinase-enriched space. [3] This divergence in predicted polypharmacology means the two compounds cannot serve as mutual controls in target-ID experiments.

Sulfonamide Hydrogen bonding Selectivity Off-target prediction Carbonic anhydrase

Oxazole vs. Isoxazole Core: Metabolic Stability and Hydrogen-Bond Acceptor Topology Differentiation

The target compound incorporates a 1,3-oxazole core (oxygen and nitrogen in a 1,3-relationship), whereas a structurally related subclass—represented by 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives—employs an isoxazole ring (1,2-relationship). [1] The 1,3-oxazole ring presents a distinct hydrogen-bond acceptor topology: the ring oxygen and nitrogen are separated by one carbon, creating a ~2.3 Å donor-acceptor distance that mimics the amide bond geometry. In isoxazoles, the adjacent O/N placement creates a weaker, more directional H-bond acceptor (~2.7 Å N–O distance). [2] Class-level metabolic stability data from matched molecular pair analyses indicate that 1,3-oxazoles generally exhibit lower CYP450-mediated ring oxidation compared to isoxazoles, which are prone to reductive N–O bond cleavage; the metabolic half-life difference in human liver microsomes for oxazole vs. isoxazole matched pairs averages approximately 1.5- to 3-fold in favor of oxazoles. [3] For the target compound, the electron-withdrawing sulfamoylphenyl amide at C-4 further deactivates the oxazole ring toward electrophilic oxidation. [4]

Oxazole Isoxazole Metabolic stability Heterocycle CYP liability

Nematicidal Activity: Cis-Cyclobutane Carboxamide Patent Context and Predicted Agricultural Application Differentiation

US Patent 10,207,985 B2 (Syngenta) discloses a genus of cis-substituted four-membered ring carboxamides that exhibit nematicidal activity, with the generic Markush encompassing compounds wherein B (a 5–10 membered heteroaromatic ring system, e.g., oxazole) and A-CO-NR¹ (the carboxamide) are cis to each other on the cyclobutane ring. [1] The target compound maps to this Markush: A = oxazole-4-carboxamide, B = 4-sulfamoylphenyl, with cis stereochemistry. The patent explicitly distinguishes these cis compounds from earlier trans or mixed-stereochemistry cyclobutylcarboxamides (WO 09/043784, WO 06/122952), which showed inferior nematicidal activity. [2] Within the patent's biological examples, structurally related cis-cyclobutylcarboxamides demonstrated ≥80% mortality against Meloidogyne incognita (root-knot nematode) at 50 ppm in soil drench assays, whereas corresponding trans isomers or acyclic amides showed <30% mortality at the same concentration. [3] The target compound's sulfamoylphenyl B-ring is not explicitly exemplified in the patent's biological tables, making its precise nematicidal potency unquantified; however, its structural conformity to the active cis pharmacophore supports its candidacy as a nematicidal probe. [4]

Nematicide Cyclobutylcarboxamide Cis-stereochemistry Crop protection Agrochemical

Cyclobutane-Containing vs. Acyclic Amide: Impact on Aqueous Solubility and LogD as Predicted by Fragment-Based Models

The cyclobutane ring in the target compound contributes approximately +0.7 to +1.0 log units to lipophilicity (clogP) relative to an acyclic acetamide analog, while simultaneously reducing molecular flexibility. [1] In the cycloalkanecarboxamide series studied by El-Gamal et al. (2020), cyclobutane-bearing compounds consistently showed LogD₇.₄ values 0.4–0.8 units higher than their acetamide counterparts, translating to moderately enhanced membrane permeability (PAMPA Pₑ ~2–5 × 10⁻⁶ cm/s for cyclobutyl vs. ~0.5–2 × 10⁻⁶ cm/s for acetamide). [2] For the target compound specifically, the predicted clogP is approximately 1.8–2.2, placing it within the optimal drug-like lipophilicity range (clogP 1–3) for oral bioavailability according to Lipinski's framework, whereas the fully acyclic analog (replacing cyclobutane with two methyl groups) is predicted to have clogP ~1.1–1.4, potentially limiting membrane permeability. [3] This moderate lipophilicity, combined with the hydrogen-bond capacity of the sulfonamide, positions the target compound favorably for both biochemical (aqueous buffer) and cell-based (membrane-permeable) assay formats. [4]

Lipophilicity LogD Solubility Cyclobutane Drug-likeness

Recommended Application Scenarios for 2-(Cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide Based on Available Evidence


Carbonic Anhydrase Isoform Profiling Probe: Leveraging the Primary Sulfonamide Zinc-Binding Motif

The para-sulfamoylphenyl group of the target compound is the conserved zinc-binding pharmacophore across all clinically validated carbonic anhydrase inhibitors. [1] Based on class-level SAR, the combination of this sulfonamide warhead with a rigid cyclobutane-oxazole scaffold is predicted to confer isoform selectivity distinct from classical aryl sulfonamides such as acetazolamide (pan-CA inhibitor) or SLC-0111 (CA IX/XII-selective). [2] Researchers profiling CA isoform selectivity panels (CA I, II, IV, VII, IX, XII) should procure this compound as a novel chemotype for stopped-flow CO₂ hydration assays, using acetazolamide (Kᵢ ~5–250 nM across isoforms) as a reference standard. The predicted metabolic stability advantage of the oxazole core over isoxazole-based sulfonamides supports its use in cell-based CA inhibition assays under normoxic and hypoxic conditions (incubation times up to 24 h). [3]

Nematicidal Lead Optimization: Cis-Cyclobutylcarboxamide Scaffold for Crop Protection Chemistry

US Patent 10,207,985 B2 establishes the cis-cyclobutylcarboxamide scaffold as a privileged chemotype for nematicidal activity, with exemplars achieving ≥80% M. incognita mortality at 50 ppm. [4] The target compound's structural compliance with the active cis Markush—combined with the sulfamoylphenyl B-ring, which introduces hydrogen-bond capacity absent in the patent's primarily halophenyl exemplars—positions it as a candidate for diversification in agrochemical lead optimization programs. Recommended application: soil drench assays against M. incognita and Heterodera glycines at 50, 25, and 10 ppm, benchmarked against fluensulfone (a commercial nematicide) and the patent's most potent exemplars. The compound's predicted LogD in the range of 1.8–2.2 supports both soil mobility (LogD <3) and root uptake, key parameters for nematicidal efficacy. [5]

Chemical Probe for Sulfonamide-Dependent Target Deconvolution: Differentiating from Des-Sulfamoyl Controls

The target compound's sulfamoyl group fundamentally distinguishes it from phenyl and benzyl analogs, which map to different predicted target spaces (GPCR/kinase vs. CA/COX-2/MMP). [6] This makes the compound a valuable tool for chemoproteomics experiments (e.g., thermal proteome profiling or affinity-based target enrichment) aimed at identifying sulfonamide-binding proteins beyond the canonical CA family. The recommended experimental design pairs the target compound as the active probe with 2-(cyclobutanecarboxamido)-N-phenyloxazole-4-carboxamide as a sulfonamide-absent negative control, using a concentration range of 1–50 µM in lysate-based or live-cell target engagement assays. [7] The compound's predicted aqueous solubility advantage (logS ≈ −3.8) over the benzyl analog facilitates dosing in aqueous buffer without exceeding 0.1% DMSO. [8]

Medicinal Chemistry Scaffold-Hopping Starting Point: Oxazole Core for CYP Stability Optimization

For medicinal chemistry programs seeking to replace metabolically labile isoxazole or thiazole cores in existing sulfonamide-based lead series, the target compound offers a 1,3-oxazole alternative with a predicted 1.5- to 3-fold improvement in human liver microsome half-life based on class-level matched molecular pair data. [9] The compound can serve as a scaffold-hopping starting point for structure-activity relationship (SAR) exploration, with diversification vectors at the cyclobutane ring (C-3 position), the oxazole C-5 position, and the sulfamoylphenyl para position. Recommended procurement quantity: 50–100 mg for initial SAR expansion (8–12 analogs via parallel amide coupling or Suzuki coupling at C-5), using the parent compound as an internal reference in all biochemical and cellular assays.

Quote Request

Request a Quote for 2-(cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.